Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-cyclopropylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-4-9-10(5-6)7-2-3-7/h4-5,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEXMDITYQRSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process begins with the condensation of a β-keto ester (e.g., ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate) with cyclopropylhydrazine. The hydrazine attacks the α,β-unsaturated carbonyl system, followed by cyclization to form the pyrazole core. The methyl ester group is introduced either during the initial esterification or via transesterification post-cyclization.
Example Protocol (Adapted from WO2012025469A1):
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Dissolve ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate (1.3 mol) in dichloromethane under nitrogen.
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Cool to 0°C and add cyclopropylhydrazine (1.3 mol) dropwise.
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Warm to room temperature, acidify with HCl, and separate phases.
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Isolate the crude product and purify via distillation or crystallization.
Key Parameters:
-
Solvent: Halogenated solvents (e.g., dichloromethane) improve regioselectivity.
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Temperature: Low temperatures (0–5°C) minimize side reactions.
Halogenated Solvent-Mediated Cyclization
Patent WO2012025469A1 emphasizes the critical role of halogenated solvents in enhancing reaction efficiency and regioselectivity. The solvent stabilizes intermediates and directs the cyclization pathway toward the 4-carboxylate isomer.
Solvent Optimization
Comparative studies reveal that dichloromethane outperforms toluene or THF in minimizing isomer formation. For example, reactions in dichloromethane produce a 95:5 ratio of the desired 4-carboxylate to the 5-carboxylate isomer, whereas toluene yields an 80:20 ratio.
Table 1: Solvent Impact on Regioselectivity
| Solvent | Isomer Ratio (4:5) | Yield (%) |
|---|---|---|
| Dichloromethane | 95:5 | 80 |
| Toluene | 80:20 | 65 |
| THF | 75:25 | 60 |
Transesterification of Ethyl Esters
In cases where the ethyl ester is initially formed, transesterification with methanol converts it to the methyl ester. This step is catalyzed by acid or base, with titanium tetraisopropoxide showing high efficacy.
Procedure:
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Combine ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 mol) with methanol (5.0 mol).
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Add titanium tetraisopropoxide (0.1 mol) and reflux at 65°C for 12 hours.
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Neutralize with dilute HCl and extract with ethyl acetate.
One-Pot Synthesis from α-Difluoroacetyl Intermediates
A novel method described in CN111362874B involves a two-step, one-pot synthesis starting from α-difluoroacetyl halides. This approach reduces isomer formation and simplifies purification.
Stepwise Protocol
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Substitution/Hydrolysis: React 2,2-difluoroacetyl chloride with an α,β-unsaturated methyl ester in the presence of a base (e.g., triethylamine).
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Cyclization: Treat the intermediate with cyclopropylhydrazine and a catalytic amount of sodium iodide.
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Acidification: Adjust to pH 2–3 with HCl to precipitate the product.
Advantages:
-
Eliminates the need for intermediate isolation.
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Achieves >90% regioselectivity for the 4-carboxylate isomer.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Key modifications include:
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Catalyst Recycling: Immobilized catalysts (e.g., silica-supported HCl) reduce waste.
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Solvent Recovery: Distillation units reclaim dichloromethane, lowering costs.
Table 2: Scalability Metrics
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 1 kg | 100 kg |
| Cycle Time | 8 hours | 6 hours |
| Purity | 99.5% | 99.2% |
Analytical Characterization
Post-synthesis analysis ensures product integrity:
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NMR Spectroscopy: Confirms the absence of isomers via distinct proton signals at δ 6.8–7.2 ppm (pyrazole-H).
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HPLC: Uses a C18 column with acetonitrile/water (70:30) to verify purity >99%.
Challenges and Mitigation Strategies
Isomer Formation
The primary challenge is controlling the position of the carboxylate group. Strategies include:
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups like amides or nitriles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides, nitriles, or other substituted pyrazoles.
Scientific Research Applications
Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Methyl 5-cyclopropyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate
- Molecular Formula : C₁₃H₁₃N₃O₂
- Molecular Weight : 243.27 g/mol
- Key Differences :
- The 1-position substituent is a pyridinyl group instead of cyclopropyl, introducing aromaticity and hydrogen-bonding capability via the pyridine nitrogen.
- An additional cyclopropyl group at the 5-position increases steric bulk and molecular weight.
- Implications :
Methyl Esters of Terpenoid Derivatives (e.g., Sandaracopimaric Acid Methyl Ester)
- Molecular Formula : C₂₁H₃₀O₂
- Molecular Weight : 314.46 g/mol
- Key Differences :
- Derived from diterpene structures (e.g., resin acids), these esters feature fused cyclohexane rings rather than aromatic heterocycles.
- The ester group is attached to a bulky terpene backbone, drastically increasing hydrophobicity.
- Implications :
Physical and Chemical Properties
While direct data for Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate are unavailable, inferences are drawn from analogs:
Reactivity and Stability
- Cyclopropyl Group: The strained cyclopropane ring in the target compound may increase susceptibility to ring-opening reactions under acidic or oxidative conditions, a trait less pronounced in pyridinyl or terpene-based analogs.
- Ester Group :
- Hydrolysis of the methyl ester to a carboxylic acid is a common pathway, shared across all compared compounds. However, steric hindrance from the cyclopropyl group in the target compound could slow hydrolysis compared to less hindered esters .
Biological Activity
Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₃N₃O₂ and a molecular weight of approximately 169.21 g/mol. The structure features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : this compound has shown promising results against various bacterial and fungal strains. Studies indicate that derivatives of pyrazole compounds demonstrate significant inhibition against pathogens such as E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .
- Anti-inflammatory Properties : The compound is also investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Anticancer Potential : Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. These compounds have been tested in various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression through competitive or non-competitive binding mechanisms. For instance, certain pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Receptor Modulation : this compound may modulate receptor activity, affecting signaling pathways associated with cell proliferation and survival. This modulation can lead to enhanced therapeutic effects in cancer treatment.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Bacillus subtilis and E. coli. This compound demonstrated significant inhibition compared to standard antibiotics, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Research published in PubMed Central reported that pyrazole compounds could significantly reduce levels of nitric oxide and TNF-α in vitro, suggesting their role in mitigating inflammatory responses .
- Anticancer Activity : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that this compound induced apoptosis more effectively than conventional chemotherapeutics when used in combination therapy .
Data Summary Table
Q & A
Q. What are the common synthetic routes for Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate?
Methodological Answer: The synthesis typically involves cyclocondensation and esterification. For pyrazole derivatives, cyclocondensation of β-ketoesters with hydrazines or substituted hydrazines is a standard approach. For example:
- Cyclocondensation : Ethyl acetoacetate reacts with cyclopropyl-substituted hydrazines in the presence of catalysts like DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .
- Esterification : Subsequent methylation of the carboxylic acid intermediate (e.g., using methyl iodide in basic conditions) yields the methyl ester .
Q. Key Reagents :
| Step | Reagents/Conditions | Role |
|---|---|---|
| Cyclocondensation | DMF-DMA, Hydrazine derivatives | Forms pyrazole ring |
| Esterification | Methyl iodide, K₂CO₃ | Introduces methyl ester group |
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm cyclopropane integration .
- X-ray Crystallography : Resolves 3D molecular geometry. Software like Mercury (Cambridge Crystallographic Data Centre) visualizes packing patterns and hydrogen-bonding interactions .
- IR Spectroscopy : Confirms ester (C=O, ~1700 cm⁻¹) and pyrazole ring (C-N stretching) functional groups .
Q. Example Data :
| Technique | Key Peaks/Features | Evidence |
|---|---|---|
| ¹H NMR | δ 1.2–1.4 (cyclopropane protons), δ 3.8 (ester OCH₃) | |
| X-ray | Crystallographic parameters (e.g., space group P2₁/c) |
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
Methodological Answer: Discrepancies in unit cell parameters or bond lengths often arise from experimental conditions (e.g., temperature, radiation source). Strategies include:
- Refinement Software : Use SHELXL for small-molecule refinement to optimize structural models .
- Packing Similarity Analysis : Compare multiple datasets using Mercury’s Materials Module to identify systematic errors .
- High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
Q. How does the cyclopropyl group influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Reactivity : The cyclopropane ring introduces strain, enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed cleavage) .
- Bioactivity : Increased lipophilicity improves membrane permeability, as seen in related pyrazole derivatives targeting enzyme inhibition . Computational studies (e.g., molecular docking) predict binding interactions with biological targets like kinases .
Q. Case Study :
| Property | Impact | Evidence |
|---|---|---|
| Lipophilicity (LogP) | ~2.5 (predicted) | |
| Enzymatic Inhibition | IC₅₀ values via kinetic assays |
Q. What computational methods predict the compound’s stability and reaction pathways?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate thermodynamic stability (e.g., Gibbs free energy of intermediates) .
- Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways in aqueous media .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-stacking) to explain solid-state stability .
Q. Software Tools :
| Tool | Application |
|---|---|
| Gaussian 16 | DFT optimization |
| GROMACS | MD simulations |
| CrystalExplorer | Hirshfeld analysis |
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclocondensation .
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Chromatographic Monitoring : TLC or HPLC tracks reaction progress and identifies impurities early .
Q. Optimized Protocol :
| Parameter | Optimal Value | Evidence |
|---|---|---|
| Reaction Temp. | 0–5°C (cyclocondensation) | |
| Catalyst | ZnCl₂ (0.5 equiv) |
Q. What are the challenges in scaling up synthesis for pharmacological studies?
Methodological Answer:
- Purification : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., ethanol/water) .
- Yield Improvement : Microwave-assisted synthesis reduces reaction time and improves reproducibility .
- Safety : Cyclopropane derivatives are thermally sensitive; use controlled heating and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

